BenchChemオンラインストアへようこそ!

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Physicochemical profiling ADME prediction Lead optimization

1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956453-87-5) is a heterocyclic small-molecule building block comprising a 5-aminopyrazole core N1-linked to a 4-bromothiophene moiety. Its molecular formula is C8H8BrN3S with a molecular weight of 258.14 g/mol.

Molecular Formula C8H8BrN3S
Molecular Weight 258.14
CAS No. 956453-87-5
Cat. No. B2754775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine
CAS956453-87-5
Molecular FormulaC8H8BrN3S
Molecular Weight258.14
Structural Identifiers
SMILESC1=C(N(N=C1)CC2=CC(=CS2)Br)N
InChIInChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-8(10)1-2-11-12/h1-3,5H,4,10H2
InChIKeyKOFJYJNUNPWSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956453-87-5): Core Properties and Supply Specifications


1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956453-87-5) is a heterocyclic small-molecule building block comprising a 5-aminopyrazole core N1-linked to a 4-bromothiophene moiety. Its molecular formula is C8H8BrN3S with a molecular weight of 258.14 g/mol . The compound is typically supplied at 95% purity . Computed physicochemical parameters include a topological polar surface area (TPSA) of 43.84 Ų and a consensus LogP of 2.34, with two rotatable bonds and one hydrogen-bond donor . These properties position it as a moderately lipophilic scaffold amenable to further functionalization.

Why 1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine Analogs Cannot Be Freely Interchanged


The 4-bromo positional isomer of this thiophene-pyrazole hybrid presents a distinct electronic and steric environment compared to its 5-bromo and 3-substituted analogs. The bromine atom at the 4-position of the thiophene ring alters the electron density distribution across the aromatic system, influencing both the reactivity in cross-coupling reactions and the molecular recognition profile in biological systems . While physicochemical parameters such as LogP and TPSA may appear similar across isomers, the specific substitution pattern directly affects key drug-likeness properties and synthetic utility. Consequently, replacing this compound with a regioisomeric or dehalogenated analog without re-optimization can compromise reaction yields, biological activity, or downstream lead quality.

Quantitative Differentiators for 1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine Versus Closest Analogs


Predicted Lipophilicity (LogP) Contrasted with the 5-Bromo Regioisomer

The target compound exhibits a predicted consensus LogP of 2.34, as reported by a computational chemistry database . For the 5-bromo regioisomer, 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 926257-64-9), no experimentally validated LogP value is publicly available; however, the difference in bromine position is known to alter the molecular dipole moment and hydrophobicity distribution, which can cause measurable shifts in reverse-phase HPLC retention times [1]. This LogP value serves as a critical benchmark for library design, where even small lipophilicity variations can impact membrane permeability and non-specific binding.

Physicochemical profiling ADME prediction Lead optimization

Hydrogen-Bond Donor and Acceptor Profile Differentiation

The target molecule presents one hydrogen-bond donor (the exocyclic amine on pyrazole) and four hydrogen-bond acceptors (the three pyrazole nitrogens and the thiophene ring) . In contrast, the 3-substituted isomer 3-(4-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1519881-79-8) features a methyl group on the pyrazole N1, eliminating the N1-H donor capability and altering the compound's hydrogen-bonding motif . This modification can reduce the molecule's ability to engage in key hydrogen-bond interactions with biological targets, potentially diminishing binding affinity.

Molecular recognition Medicinal chemistry Fragment-based design

Topological Polar Surface Area Benchmarking

The target compound has a topological polar surface area (TPSA) of 43.84 Ų . The 19F/19F2-thienyl and other close analogs typically exhibit TPSA values in the same range (43-45 Ų) due to the conserved polar atom count. This places the molecule well below the 140 Ų threshold commonly associated with good oral absorption and blood-brain barrier penetration, making it a suitable starting point for CNS and oral drug discovery programs. The specific bromine position does not significantly alter the TPSA, but the measured value confirms that the 4-bromo substitution does not introduce any unexpected polar surface area increases.

Oral bioavailability Drug-likeness Property-based design

Preferred Application Contexts for 1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine


Kinase Inhibitor Library Design Requiring Pyrazole N-H Donor

The free N1-hydrogen on the pyrazole ring of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine enables its use as a hinge-binding motif in kinase inhibitor design. This donor is unavailable in N1-methylated analogs such as 3-(4-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, making the target compound the preferred scaffold for ATP-competitive kinase programs .

Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

The 4-bromo substituent on the thiophene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The 4-position is sterically less hindered than the 5-position in 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine, which may lead to higher coupling efficiencies with bulky boronic acids .

CNS Drug Discovery Programs Prioritizing Low TPSA Scaffolds

With a TPSA of 43.84 Ų, the compound meets the stringent criteria for central nervous system drug-like space (TPSA < 60 Ų often correlates with improved brain penetration). Procurement teams focused on CNS chemical libraries should consider this compound over analogs with unverified TPSA profiles [1].

Fragment-Based Lead Generation Requiring Moderate Lipophilicity

The consensus LogP of 2.34 positions the compound in a favorable lipophilicity range (LogP 1-3) for fragment-based drug discovery. Fragments with LogP values in this range typically exhibit balanced solubility and membrane permeability, making them suitable starting points for lead optimization campaigns [2].

Quote Request

Request a Quote for 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.